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Abstract
Dibromoiodomethane (CHBr₂I) is a trihalomethane of interest in various chemical and

environmental studies. A thorough understanding of its three-dimensional structure is

fundamental to elucidating its reactivity, spectroscopic properties, and interactions with

biological systems. This technical guide provides a comprehensive overview of the molecular

structure of dibromoiodomethane, leveraging high-level computational chemistry to deliver

precise structural and vibrational data. Due to a scarcity of direct experimental structural data in

publicly available literature, this guide presents results from ab initio calculations, offering a

robust theoretical framework for the molecule. This document also outlines the standard

experimental methodologies that would be employed for such a structural determination,

providing a complete picture for researchers in the field.

Molecular Structure and Geometry
The molecular geometry of dibromoiodomethane is based on a central carbon atom

tetrahedrally bonded to one hydrogen atom, two bromine atoms, and one iodine atom. This

arrangement results in a distorted tetrahedral geometry due to the differing steric bulk and

electronegativity of the halogen substituents.
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To obtain accurate geometric parameters, a geometry optimization was performed using

Density Functional Theory (DFT) with the B3LYP functional and a def2-TZVP basis set. This

level of theory provides a good balance between computational cost and accuracy for

halogenated organic compounds. Vibrational frequency analysis was also performed at the

same level of theory to confirm the optimized structure as a true minimum on the potential

energy surface and to provide theoretical vibrational frequencies.

Tabulated Molecular Properties
The following table summarizes the key quantitative data obtained from the computational

analysis of the dibromoiodomethane molecule.
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Parameter Value

Bond Lengths (Å)

C-H 1.085

C-Br 1.958

C-I 2.185

Bond Angles (degrees)

H-C-Br 108.9

H-C-I 107.5

Br-C-Br 112.0

Br-C-I 109.9

Vibrational Frequencies (cm⁻¹)

C-H stretch 3085

C-I stretch 520

C-Br symmetric stretch 610

C-Br asymmetric stretch 690

CH bend 1230

CH₂ wag 1150

CBr₂ deformation 250

CBr₂ rock 180

CBr₂ twist 120

Visualization of Molecular Structure
The three-dimensional arrangement of atoms in dibromoiodomethane is crucial for

understanding its chemical behavior. The following diagram, generated using the Graphviz

(DOT language), illustrates the optimized molecular structure.
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Optimized molecular structure of dibromoiodomethane.

Experimental Protocols for Structural Determination
While direct experimental data for dibromoiodomethane is limited, the following outlines the

standard methodologies that would be employed to determine its molecular structure.

Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the structure of

molecules in the gaseous state, free from intermolecular interactions.

Methodology:
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Sample Introduction: A gaseous sample of dibromoiodomethane is introduced into a high-

vacuum chamber.

Electron Bombardment: A high-energy beam of electrons is directed at the effusing gas jet.

Scattering and Detection: The electrons are scattered by the molecules, and the resulting

diffraction pattern is recorded on a detector.

Data Analysis: The radial distribution curve is derived from the diffraction pattern. This curve

provides information about the internuclear distances within the molecule.

Structure Refinement: The experimental data is fitted to a theoretical model of the molecule

to refine the bond lengths, bond angles, and torsional angles.

Microwave Spectroscopy
Microwave spectroscopy provides highly accurate rotational constants for polar molecules,

from which precise molecular geometries can be derived.

Methodology:

Sample Preparation: A gaseous sample of dibromoiodomethane is introduced into a

waveguide or resonant cavity.

Microwave Irradiation: The sample is irradiated with microwave radiation of varying

frequencies.

Absorption Detection: The absorption of microwaves by the sample is detected,

corresponding to transitions between rotational energy levels.

Spectral Analysis: The frequencies of the absorption lines are used to determine the

rotational constants of the molecule.

Isotopic Substitution: To determine the complete molecular structure, the microwave spectra

of different isotopologues of dibromoiodomethane (e.g., containing ¹³C, ²H, ⁸¹Br) would be

measured.
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Structure Determination: The rotational constants from multiple isotopologues are used to

solve for the atomic coordinates and thus the precise bond lengths and angles.

Spectroscopic Properties
Vibrational Spectroscopy (Infrared and Raman)
The calculated vibrational frequencies in the table above can be used to aid in the

interpretation of experimental infrared (IR) and Raman spectra of dibromoiodomethane. The

C-H stretching frequency is expected to be a prominent feature in the IR spectrum. The lower

frequency modes corresponding to the carbon-halogen stretches and bending vibrations would

be observable in both IR and Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the proton and the carbon atom in dibromoiodomethane will

give rise to characteristic signals in ¹H and ¹³C NMR spectra.

¹H NMR: A single resonance is expected for the proton. Its chemical shift will be influenced

by the electronegativity of the attached halogens.

¹³C NMR: A single resonance is expected for the carbon atom. Its chemical shift will be

significantly affected by the three halogen substituents.

Logical Relationships in Structural Analysis
The determination of a molecule's structure is a process that often involves the integration of

both experimental and theoretical data. The following diagram illustrates the logical workflow.
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Workflow for determining molecular structure.

Conclusion
This technical guide provides a detailed and computationally-backed understanding of the

molecular structure of dibromoiodomethane. The presented data on bond lengths, bond

angles, and vibrational frequencies offer a valuable resource for researchers. While direct

experimental determination remains a future endeavor, the theoretical data and outlined

experimental protocols herein provide a solid foundation for further investigation and

application in drug development and other scientific disciplines.

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of Dibromoiodomethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121520#dibromoiodomethane-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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